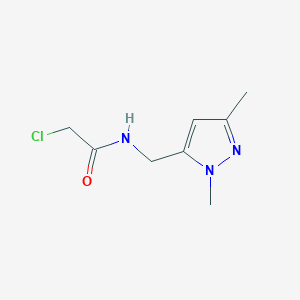
4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has shown potential for use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. It has also been shown to have a low toxicity profile, making it a promising compound for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are many future directions for the study of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide. One direction is to further study its mechanism of action, which will help to design more effective experiments to study its effects. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in humans.
Conclusion
In conclusion, 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide is a promising compound for use in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Méthodes De Synthèse
4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide can be synthesized using various methods. One method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with oxirane-2-methanol in the presence of a catalyst. Another method involves the reaction of 4-bromo-1H-pyrazole-5-carboxamide with oxirane-2-methanol in the presence of a base. Both methods result in the formation of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide has been studied for its potential use in scientific research. This compound has shown promise in the development of new drugs for the treatment of various diseases. It has been studied for its potential as an anti-inflammatory agent, as well as its potential for use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2/c10-7-5-12-13-8(7)9(14)11-4-6-2-1-3-15-6/h5-6H,1-4H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJIVRRZKSZLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)



![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)

![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)